Paopa

Parkinson's disease D2 receptor modulation 6-OHDA lesion

PLG (MIF-1) undergoes rapid enzymatic degradation, requiring high doses that introduce confounds in D2 receptor studies. PAOPA is a conformationally constrained PLG peptidomimetic with 100-fold greater potency and defined subtype selectivity (D2S/D2L/D4; no D1/D3). • 100x PLG potency; validated in amphetamine-sensitized, PCP-NMDA, 6-OHDA, MPTP & haloperidol-induced VCM models • Quantifiable modulation of GRK2 (+41%), arrestin-3 (+34%), pERK1/2 (+51%/+36%), D2 internalization (+33%) • ≥98% purity; stable at -20°C; global shipping available

Molecular Formula C11H18N4O3
Molecular Weight 254.29 g/mol
CAS No. 114200-31-6
Cat. No. B609835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePaopa
CAS114200-31-6
SynonymsPAOPA; 
Molecular FormulaC11H18N4O3
Molecular Weight254.29 g/mol
Structural Identifiers
SMILESC1CC(NC1)C(=O)NC2CCN(C2=O)CC(=O)N
InChIInChI=1S/C11H18N4O3/c12-9(16)6-15-5-3-8(11(15)18)14-10(17)7-2-1-4-13-7/h7-8,13H,1-6H2,(H2,12,16)(H,14,17)/t7-,8+/m0/s1
InChIKeyQXHVGEXNEZRSGG-JGVFFNPUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PAOPA: D2 Receptor Allosteric Modulator


PAOPA (3(R)-[(2(S)-pyrrolidinylcarbonyl)amino]-2-oxo-1-pyrrolidineacetamide) is a peptidomimetic analog of the endogenous tripeptide L-prolyl-L-leucyl-glycinamide (PLG, also known as MIF-1) [1]. It functions as a positive allosteric modulator (PAM) of the dopamine D2 receptor, binding to a site distinct from the orthosteric dopamine binding pocket [2]. As a conformationally constrained PLG analog, PAOPA was identified as among the most potent allosteric modulators from a library of over 185 synthesized and evaluated compounds [3]. Its primary preclinical applications include animal models of schizophrenia, Parkinson's disease, and haloperidol-induced extrapyramidal movement disorders [4].

PAOPA vs. PLG: Substitution Limitations


Substituting the endogenous tripeptide PLG (MIF-1) for PAOPA would require substantially higher doses to achieve comparable D2 receptor modulation, introducing confounds in preclinical study design. PLG is an endogenous peptide subject to rapid enzymatic degradation in vivo, whereas PAOPA is a conformationally constrained peptidomimetic specifically designed to overcome this limitation [1]. As a direct analog engineered for enhanced stability and receptor interaction, PAOPA demonstrates order-of-magnitude greater potency and efficacy than its parent compound across multiple behavioral models. Furthermore, generic D2 receptor allosteric modulators do not share PAOPA's specific pharmacological profile: PAOPA enhances agonist binding to D2S, D2L, and D4 receptors while showing no significant effect on D1 or D3 receptors [2]. This receptor subtype selectivity profile is not uniform across all D2 allosteric modulators and is critical for experimental reproducibility and interpretation [3].

PAOPA: Potency, Efficacy & Safety Evidence


In Vivo Potency in 6-OHDA Parkinsonian Model

In the 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease, PAOPA demonstrated 100-fold greater potency than its parent peptide PLG in potentiating contralateral rotational behavior induced by dopamine agonists [1]. This study provides a direct head-to-head comparison of PAOPA and PLG under identical experimental conditions, quantifying the potency advantage conferred by conformational constraint of the peptidomimetic structure.

Parkinson's disease D2 receptor modulation 6-OHDA lesion

Efficacy in Tardive Dyskinesia Model

In the haloperidol-induced vacuous chewing movements (VCM) rat model of tardive dyskinesia, PAOPA produced behavioral effects comparable to PLG but required a 100-fold lower dose [1]. PLG required a 10 mg/kg dose for significant VCM attenuation (P<0.05), with 1 mg/kg and 100 mg/kg doses proving ineffective, demonstrating a narrow therapeutic window. In contrast, PAOPA achieved comparable therapeutic effects at a 100-fold lower dose, providing a substantially wider operational dosing range.

Tardive dyskinesia haloperidol D2 receptor supersensitivity

Prevention & Reversal in Amphetamine-Sensitized Model

In the amphetamine-sensitized preclinical rat model of schizophrenia, PAOPA demonstrated the ability to both prevent and reverse behavioral and biochemical abnormalities [1]. This bidirectional therapeutic efficacy was established in a model where PAOPA was administered during sensitization (prevention protocol) and following sensitization (reversal protocol), demonstrating utility across both prophylactic and interventional experimental designs.

Schizophrenia amphetamine sensitization positive symptoms

Subtype-Selective D2 Receptor Modulation

In radioligand binding studies using human neuroblastoma SH-SY5Y cells stably transfected with dopamine receptor subtype cDNAs, PAOPA enhanced agonist binding to D2S, D2L, and D4 receptors in a dose-dependent manner, while showing no significant effect on agonist binding to D1 or D3 receptors [1]. This receptor subtype selectivity profile distinguishes PAOPA from non-selective dopaminergic agents and defines its utility for isolating D2/D4-mediated signaling pathways in mechanistic studies.

Receptor selectivity D2 receptor allosteric modulation

Safety Compared to Antipsychotics

In a comprehensive preclinical pharmacokinetic and toxicological evaluation, PAOPA demonstrated a markedly favorable safety profile relative to both typical and atypical antipsychotic drug classes [1]. Acute and chronic PAOPA treatment produced no movement abnormalities (commonly observed with typical antipsychotics such as haloperidol), and revealed no hematological or metabolic abnormalities (classically associated with atypical antipsychotics such as olanzapine and clozapine). Necropsy and histopathological analyses showed no abnormalities in all examined organs.

Toxicology safety pharmacology antipsychotic comparison

Striatal Signaling Protein Changes

Chronic in vivo administration of PAOPA in rats produced quantifiable changes in striatal expression of key D2 receptor regulatory and downstream signaling proteins [1]. Western immunoblot analysis revealed that PAOPA treatment increased striatal GRK2 expression by 41%, arrestin-3 by 34%, phospho-ERK1 by 51%, and phospho-ERK2 by 36%. In vitro, PAOPA enhanced D2 receptor internalization by 33% when added to agonist treatment in a cellular model.

Signal transduction GRK2 ERK receptor internalization

PAOPA Research Applications


Schizophrenia Symptom Modeling

PAOPA is uniquely suited for investigating D2 receptor allosteric modulation across multiple schizophrenia symptom domains. In the amphetamine-sensitized model, PAOPA prevents and reverses hyperlocomotion and sensorimotor gating deficits representing positive symptoms, as well as social interaction deficits representing negative symptoms [1]. In the phencyclidine (PCP) NMDA receptor antagonist model, PAOPA demonstrates therapeutic efficacy in paradigms representing negative (social withdrawal) and cognitive-like (novel object recognition) symptoms [2]. The compound's allosteric mechanism avoids direct D2 blockade, enabling study of physiological dopamine signaling modulation without the confounds of receptor antagonism.

Parkinson's Disease Research

PAOPA is a validated tool for investigating D2 receptor sensitization and dopaminergic potentiation in Parkinson's disease models. In the 6-OHDA-lesioned rat model, PAOPA demonstrates 100-fold greater potency than PLG in potentiating apomorphine- and L-DOPA-induced contralateral rotational behavior, producing a fourfold greater maximal response [1]. Additionally, PAOPA has shown neuroprotective effects in the MPTP-induced mouse model of Parkinson's disease [2]. These properties make PAOPA ideal for studies examining D2 receptor priming, L-DOPA response augmentation, and neuroprotective strategies in nigrostriatal degeneration models.

Tardive Dyskinesia Models

PAOPA provides a potent and efficacious tool for studying interventions against chronic antipsychotic-induced motor side effects. In the haloperidol-induced vacuous chewing movements (VCM) rat model—the gold standard preclinical model of human tardive dyskinesia—PAOPA attenuates VCM at a 100-fold lower dose than PLG [1]. This application is particularly relevant for investigators studying the long-term consequences of D2 receptor antagonist exposure and evaluating adjunctive therapies that may prevent or reverse antipsychotic-induced D2 receptor supersensitivity without compromising therapeutic efficacy.

D2 Signaling & Internalization

PAOPA is an essential tool compound for dissecting D2 receptor regulatory mechanisms, G protein-coupled receptor kinase (GRK) pathways, and receptor internalization dynamics. Chronic PAOPA administration produces quantifiable increases in striatal GRK2 (+41%), arrestin-3 (+34%), phospho-ERK1 (+51%), and phospho-ERK2 (+36%), while in vitro PAOPA enhances D2 receptor internalization by 33% [1]. Sub-chronic (7-day) PAOPA treatment decreases GRK2 and increases D2 receptor expression in the dorsal striatum, hippocampus, and pre-frontal cortex [2]. These validated molecular endpoints support PAOPA's use in signaling pathway mapping, GPCR trafficking studies, and investigations of allosteric modulator-biased signaling.

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